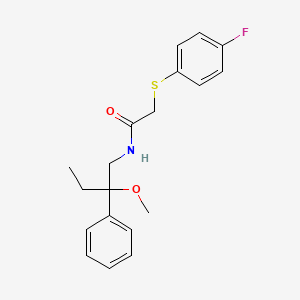
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide is a useful research compound. Its molecular formula is C19H22FNO2S and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C19H22FNO2S
- Molecular Weight : 347.4 g/mol
- CAS Number : 1286717-66-5
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown that they bind to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and arresting cancer cells in the G(2)/M phase of the cell cycle . The efficacy of these compounds against multidrug-resistant cancer cells highlights their potential therapeutic applications.
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest, leading to apoptosis in cancer cells.
Cytotoxicity Studies
In vitro studies using various concentrations of related compounds have demonstrated their cytotoxic effects on cancer cell lines. For example, compounds exhibiting similar substituents were tested on B16F10 melanoma cells, revealing a concentration-dependent reduction in cell viability without significant cytotoxicity at lower doses .
Table 1: Comparison of Biological Activities
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 0.51 ± 0.00 | Tyrosinase Inhibitor |
| Compound B | Structure B | 144.06 ± 3.10 | Moderate Inhibitor |
| 2-(4-fluorophenyl)thio-N-(2-methoxy-2-phenylbutyl)acetamide | N/A | N/A | Anticancer Activity |
Table 2: Cytotoxicity Results in B16F10 Cells
| Treatment Concentration (µM) | Viability (%) after 48h | Viability (%) after 72h |
|---|---|---|
| 0 | 100 | 100 |
| 1 | >90 | >85 |
| 2 | >80 | >75 |
| 5 | <50 | <40 |
Case Study 1: In Vivo Efficacy Against Tumors
A study evaluated the in vivo efficacy of a structurally similar compound in human prostate cancer xenograft models. Results indicated that treatment led to significant tumor growth inhibition, with %T/C values ranging from 4% to 30% depending on the dosage administered .
Case Study 2: Mechanistic Insights from Structural Variants
Research into structural variants has provided insights into how modifications affect biological activity. For instance, introducing hydroxyl groups has been shown to enhance tyrosinase inhibitory potency significantly, while methoxyl substitutions reduce it .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-2-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-3-19(23-2,15-7-5-4-6-8-15)14-21-18(22)13-24-17-11-9-16(20)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRGBFGAXYZYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













